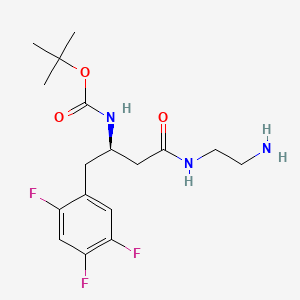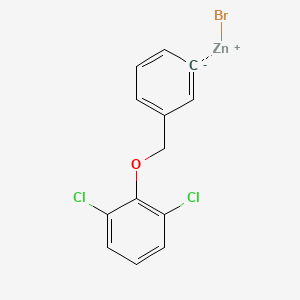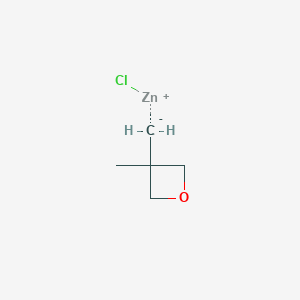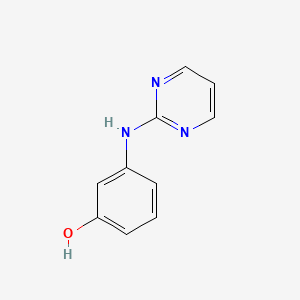
3-(Pyrimidin-2-ylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-2-ylamino)phenol is an organic compound that features a pyrimidine ring attached to an aminophenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)phenol typically involves the reaction of 2-aminopyrimidine with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and a solvent like anhydrous ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and aim to maximize yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
3-(Pyrimidin-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols and pyrimidines.
科学研究应用
3-(Pyrimidin-2-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Pyrimidin-2-ylamino)phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events .
相似化合物的比较
Similar Compounds
2-(4-(Pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide: Another pyrimidine derivative with anticancer properties.
4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol: Known for its anti-inflammatory effects.
Uniqueness
3-(Pyrimidin-2-ylamino)phenol is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research .
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
3-(pyrimidin-2-ylamino)phenol |
InChI |
InChI=1S/C10H9N3O/c14-9-4-1-3-8(7-9)13-10-11-5-2-6-12-10/h1-7,14H,(H,11,12,13) |
InChI 键 |
GCQRVSCTOLBGKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)NC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


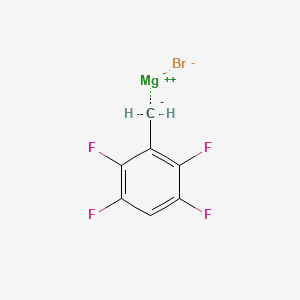
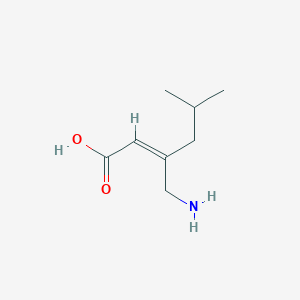
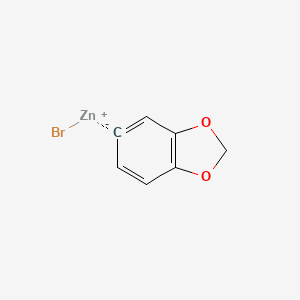
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
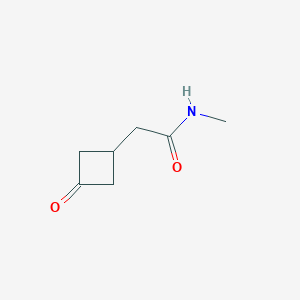
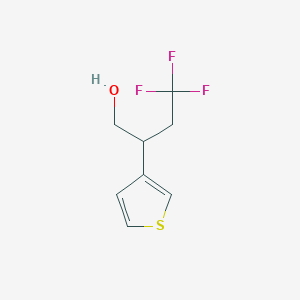
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
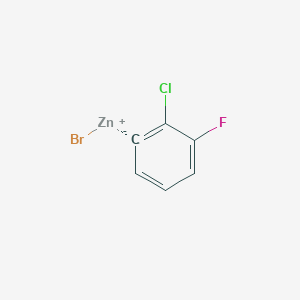
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
